molecular formula C6H12N4O B13560216 1-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)ethan-1-ol

1-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)ethan-1-ol

Cat. No.: B13560216
M. Wt: 156.19 g/mol
InChI Key: DQHIEWSGKAPKBS-UHFFFAOYSA-N
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Description

1-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)ethan-1-ol is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    Addition of the Hydroxyl Group: The hydroxyl group can be added through a reduction reaction, often using sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a more saturated derivative using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

1-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and aminoethyl group play crucial roles in these interactions, allowing the compound to form stable complexes with its targets. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

1-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol

InChI

InChI=1S/C6H12N4O/c1-3(7)5-8-6(4(2)11)10-9-5/h3-4,11H,7H2,1-2H3,(H,8,9,10)

InChI Key

DQHIEWSGKAPKBS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)C(C)N)O

Origin of Product

United States

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